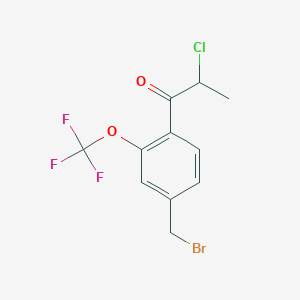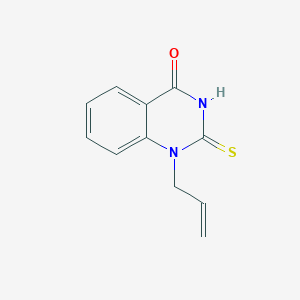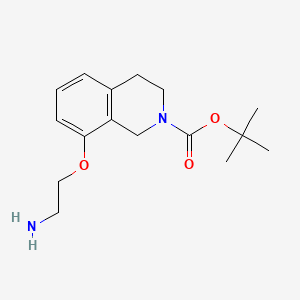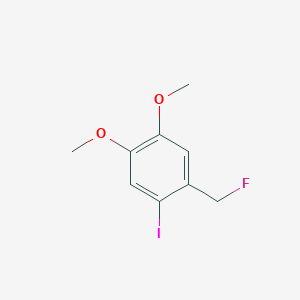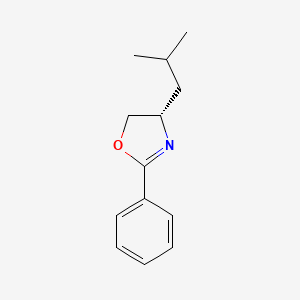
(4S)-4-(2-methylpropyl)-2-phenyl-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-(2-methylpropyl)-2-phenyl-4,5-dihydro-1,3-oxazole is a chemical compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a dihydro-oxazole ring substituted with a 2-phenyl and a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(2-methylpropyl)-2-phenyl-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylacetaldehyde with an appropriate amine and an isobutyl group donor in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-(2-methylpropyl)-2-phenyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives with altered electronic properties.
Substitution: The phenyl and isobutyl groups can be substituted with other functional groups to create a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted oxazole and dihydro-oxazole derivatives, which can have different physical and chemical properties depending on the nature of the substituents.
Scientific Research Applications
(4S)-4-(2-methylpropyl)-2-phenyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4S)-4-(2-methylpropyl)-2-phenyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the oxazole ring.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4S)-4-(2-methylpropyl)-2-phenyl-4,5-dihydro-1,3-oxazole include other oxazole derivatives such as:
- (4S)-4-(2-methylpropyl)pyrrolidin-2-one
- (4S)-4-(2-methylpropyl)-2-oxazolidinone
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can confer unique physical, chemical, and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
167693-61-0 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
(4S)-4-(2-methylpropyl)-2-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H17NO/c1-10(2)8-12-9-15-13(14-12)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3/t12-/m0/s1 |
InChI Key |
BBXKTHJBMAKNFZ-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)C[C@H]1COC(=N1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC1COC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol](/img/structure/B14040842.png)
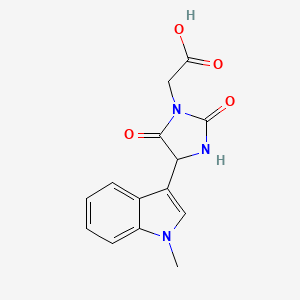
![Tert-butyl 2-(7-oxo-3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)acetate](/img/structure/B14040847.png)
![1H-Pyrazolo[3,4-c]pyridine-4-carbonitrile](/img/structure/B14040853.png)
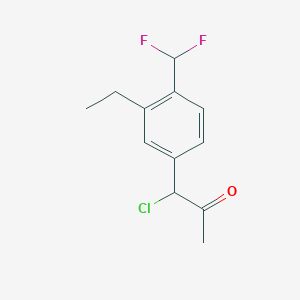
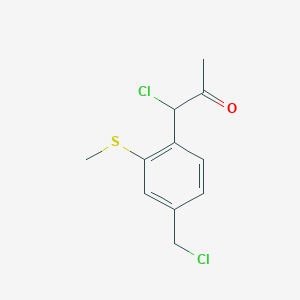
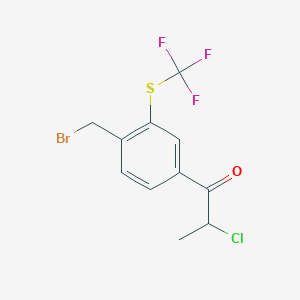
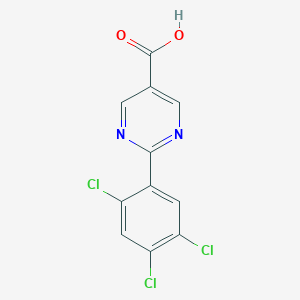
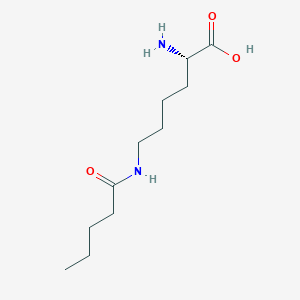
![9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester](/img/structure/B14040885.png)
